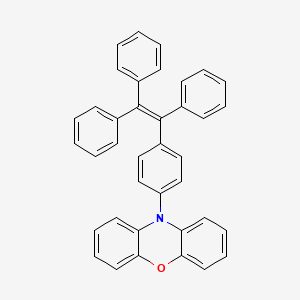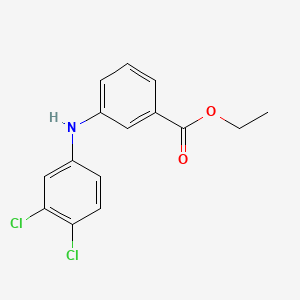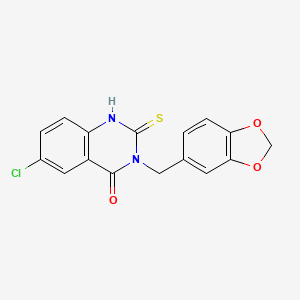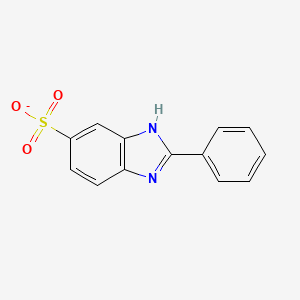
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit enhanced luminescence when aggregated, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine typically involves a multi-step process. One common method includes the reaction of 4-(1,2,2-triphenylvinyl)phenylboronic acid with 10H-phenoxazine-10-one under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or DMF at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO4 or H2O2, leading to the formation of phenoxazine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4, resulting in the formation of reduced phenoxazine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different photophysical properties depending on the nature of the substituents introduced.
科学研究应用
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine has a wide range of applications in scientific research:
作用机制
The mechanism by which 10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine exerts its effects is primarily through its AIE properties In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively upon aggregation, these rotations are restricted, leading to enhanced fluorescenceAdditionally, the compound can undergo excited-state intramolecular proton transfer (ESIPT), contributing to its unique photophysical behavior .
相似化合物的比较
Similar Compounds
(4-(1,2,2-Triphenylvinyl)phenyl)methanol: Another AIE-active compound used in similar applications.
Tetraphenylethene-based Schiff bases: Known for their photochromic and fluorescence properties.
Uniqueness
10-(4-(1,2,2-Triphenylvinyl)phenyl)-10H-phenoxazine stands out due to its combination of AIE properties and the ability to undergo ESIPT, making it highly versatile for various applications. Its unique structure allows for efficient blue emission, which is particularly valuable in optoelectronic devices.
属性
分子式 |
C38H27NO |
|---|---|
分子量 |
513.6 g/mol |
IUPAC 名称 |
10-[4-(1,2,2-triphenylethenyl)phenyl]phenoxazine |
InChI |
InChI=1S/C38H27NO/c1-4-14-28(15-5-1)37(29-16-6-2-7-17-29)38(30-18-8-3-9-19-30)31-24-26-32(27-25-31)39-33-20-10-12-22-35(33)40-36-23-13-11-21-34(36)39/h1-27H |
InChI 键 |
YYNPSLNEQYPFIL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
![(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol](/img/structure/B14115272.png)

![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)

![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)


![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)

